2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(3-methoxypropyl)acetamide
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Overview
Description
2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(3-methoxypropyl)acetamide is a complex organic compound featuring a thiophene ring, a pyrimidine ring, and an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(3-methoxypropyl)acetamide typically involves multiple steps:
Formation of the Thiophene Ring: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.
Formation of the Pyrimidine Ring: Pyrimidine derivatives are often synthesized via cyclization reactions involving urea or thiourea with β-dicarbonyl compounds.
Coupling Reactions: The thiophene and pyrimidine rings are then coupled through a series of condensation reactions, often involving reagents like phosphorus pentasulfide (P4S10) and other sulfurizing agents.
Acetamide Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(3-methoxypropyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and pyrimidine rings are crucial for binding to these targets, while the acetamide group enhances the compound’s solubility and bioavailability . The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-thiophenecarbaldehyde and 2-thiopheneacetaldehyde.
Pyrimidine Derivatives: Compounds such as pyrano[2,3-d]pyrimidine-2,4-dione.
Uniqueness
2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(3-methoxypropyl)acetamide is unique due to its combination of a thiophene ring, a pyrimidine ring, and an acetamide group. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in both research and industry .
Properties
Molecular Formula |
C18H21N3O4S2 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-(3-methoxypropyl)acetamide |
InChI |
InChI=1S/C18H21N3O4S2/c1-25-9-3-7-19-15(22)12-21-14-6-11-27-16(14)17(23)20(18(21)24)8-5-13-4-2-10-26-13/h2,4,6,10-11H,3,5,7-9,12H2,1H3,(H,19,22) |
InChI Key |
WHWBKECHOMGSJE-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)CN1C2=C(C(=O)N(C1=O)CCC3=CC=CS3)SC=C2 |
Origin of Product |
United States |
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